molecular formula C15H19N5OS B3730866 2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

Cat. No.: B3730866
M. Wt: 317.4 g/mol
InChI Key: RDOQKEWVDUACNL-UHFFFAOYSA-N
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Description

2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is a chemical compound known for its significant role in medicinal chemistry. It is a derivative of pyrimidine and piperazine, which are common structures in many pharmacologically active compounds. This compound is particularly noted for its application in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one involves multiple steps. One common method includes the condensation of 4-methylpiperazine with a pyrimidine derivative. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in the signaling pathways of cells. By blocking these enzymes, the compound prevents the proliferation of cancer cells and induces apoptosis (programmed cell death). The molecular targets include the BCR-ABL fusion protein, which is commonly found in chronic myelogenous leukemia cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one is unique due to its specific molecular structure, which allows it to selectively inhibit certain tyrosine kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c1-19-6-8-20(9-7-19)15-17-12(10-13(21)18-15)11-22-14-4-2-3-5-16-14/h2-5,10H,6-9,11H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOQKEWVDUACNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Reactant of Route 3
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Reactant of Route 5
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one
Reactant of Route 6
2-(4-methylpiperazin-1-yl)-6-[(pyridin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one

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